4-Acetyl-2-nitrobenzaldehyde
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Overview
Description
4-Acetyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzaldehyde, featuring both an acetyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-2-nitrobenzaldehyde can be synthesized from 4-methyl-3-nitroacetophenone through a series of reactions including bromination, hydroxylation, and oxidation. The overall yield of this process is approximately 88.5% .
Bromination: 4-methyl-3-nitroacetophenone is treated with bromine to form 4-bromomethyl-3-nitroacetophenone.
Hydroxylation: The brominated compound undergoes hydroxylation to produce 4-hydroxymethyl-3-nitroacetophenone.
Oxidation: Finally, the hydroxylated compound is oxidized to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 4-Acetyl-2-nitrobenzoic acid.
Reduction: 4-Acetyl-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
4-Acetyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitroacetophenone: The precursor in the synthesis of 4-acetyl-2-nitrobenzaldehyde.
4-Acetyl-2-aminobenzaldehyde: A reduction product of this compound.
4-Acetyl-2-nitrobenzoic acid: An oxidation product of this compound.
Properties
CAS No. |
933443-35-7 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-acetyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H7NO4/c1-6(12)7-2-3-8(5-11)9(4-7)10(13)14/h2-5H,1H3 |
InChI Key |
JQRLCDDGJVNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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